Gliorosein

Antimicrobial Fungal Metabolite Natural Product

Researchers studying fungal-bacterial interactions face variability when substituting gliorosein with analogs like aurantiogliocladin-these compounds differ in oxidation state, antibacterial spectrum, and redox modulation. Gliorosein delivers: • Antibacterial activity against Bacillus allii, B. subtilis, and E. coli (unlike aurantiogliocladin, which targets S. epidermidis) • Cytoprotection: restores HaCaT keratinocyte viability from 58.5% to 81.0% at 10 μM under 400 μM tBHP oxidative stress • Validated biosynthesis (150 mg/200 mL Raulin-Thom medium; 36% precursor conversion from 5-methylorcylaldehyde)-ideal for isotopic labeling and enzyme studies.

Molecular Formula C10H14O4
Molecular Weight 198.22 g/mol
CAS No. 4373-40-4
Cat. No. B1671587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGliorosein
CAS4373-40-4
SynonymsGliorosein
Molecular FormulaC10H14O4
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESCC1C(C(=O)C(=C(C1=O)OC)OC)C
InChIInChI=1S/C10H14O4/c1-5-6(2)8(12)10(14-4)9(13-3)7(5)11/h5-6H,1-4H3/t5-,6-/m0/s1
InChIKeyOTGRRZBXIQUVOS-WDSKDSINSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Gliorosein Fungal Polyketide Metabolite


Gliorosein (CAS 4373-40-4) is a fungal polyketide secondary metabolite first isolated from Gliocladium roseum [1]. Its chemical structure is established as (+)-trans-2,3-dimethoxy-5,6-dimethylcyclohex-2-ene-1,4-dione [2]. The compound is an isomer of rubrogliocladin hydroquinone [3] and a biosynthetic precursor to glioroseinol [4]. Gliorosein displays weak to moderate antibacterial activity against select Gram-positive and Gram-negative bacteria [5] and has been identified in marine-derived fungal strains, where it exhibits cytoprotective properties [6].

Antibacterial screening
Activity against Bacillus spp. and E. coli in agar diffusion models
Cytoprotection studies
Reported cytoprotective effect in oxidative stress models
Polyketide biosynthesis
Well-characterized fungal pathway and precursor incorporation
Analytical reference
UV-distinct from isomer; redox identity vs. reduced forms

Gliorosein Analog Substitution Risks


The fungal quinone chemical space is populated by several structurally related compounds with overlapping but distinct bioactivity profiles. Substituting gliorosein with its closest analogs—aurantiogliocladin, rubrogliocladin, or ubiquinone-0—introduces significant experimental variability due to differences in oxidation state, antibacterial spectrum, biofilm inhibitory activity, and cellular redox modulation [1]. These compounds are not functionally interchangeable; their distinct molecular architectures translate to quantifiable differences in potency and mechanism across multiple assay systems [2].

Aurantiogliocladin
Distinct antibacterial spectrum and biofilm inhibition; activity profiles may not transfer
Ubiquinone-0
Lacks reported cytoprotective activity; functions as electron transport substrate, not a stress-response probe
Glioroseinol
Reduced derivative with different redox state; biosynthesis and bioactivity not characterized

Gliorosein vs. Structural Analogs


Antibacterial Spectrum Differentiation

Gliorosein demonstrates antibacterial activity against Bacillus allii, Bacillus subtilis, and Escherichia coli [1]. In contrast, the closely related analog aurantiogliocladin (CAS 483-54-5) is reported to be active against Staphylococcus epidermidis but notably inactive against Staphylococcus aureus [2]. This divergence in target organism spectrum between two metabolites co-isolated from the same fungal species [3] indicates that the structural differences between gliorosein and aurantiogliocladin (C10H14O4 vs. C10H12O4; differing by one degree of unsaturation and oxidation state) confer non-overlapping antibacterial specificity.

Antibacterial spectrum
Reported
B. allii, B. subtilis, E. coli active; S. epidermidis inactive (vs. aurantiogliocladin)
Non-overlapping target organism profiles; compound selection depends on species
Agar diffusion assays; cross-study comparison
Antimicrobial Fungal Metabolite Natural Product

Biofilm Inhibition Activity

Aurantiogliocladin inhibits biofilm formation in multiple bacterial strains at subtoxic concentrations, with a reported minimum biofilm inhibitory concentration (MBIC) of 64 μg/mL against Staphylococcus epidermidis RP62A [1]. Biofilm inhibition is observed without bactericidal activity, suggesting a specific anti-virulence mechanism [2]. In contrast, no peer-reviewed studies have reported biofilm inhibitory activity for gliorosein, and its antibacterial effects are described as weak to moderate [3], indicating a distinct functional profile. This difference is critical for researchers investigating biofilm-related phenotypes, where aurantiogliocladin offers a specific tool compound, while gliorosein does not.

Biofilm inhibition
Reported
Gliorosein: no reported activity; Aurantiogliocladin: MBIC 64 μg/mL vs. S. epidermidis RP62A
Aurantiogliocladin offers anti-virulence tool; gliorosein not suitable for biofilm studies
Crystal violet microtiter plate assay
Biofilm Anti-virulence Fungal Metabolite

Cytoprotection from Oxidative Stress

Gliorosein, isolated from the marine sponge-derived fungus Lopadostoma pouzarii, demonstrated significant cytoprotective activity against oxidative stress. In HaCaT human keratinocyte cells treated with 400 μM tert-butyl hydroperoxide (tBHP), gliorosein at a concentration of 10 μM increased cell viability from 58.5 ± 7.0% (tBHP control) to 81.0 ± 8.8% [1]. In contrast, ubiquinone-0 (2,3-dimethoxy-5-methyl-1,4-benzoquinone), a structurally simpler quinone lacking the cyclohexene ring and additional methyl substitution found in gliorosein, functions primarily as an electron transport chain intermediate and antimicrobial agent [2], with no reported cytoprotective activity in mammalian cell stress models. The distinct cytoprotective profile of gliorosein positions it as a unique probe for studying cellular stress responses and redox modulation, whereas ubiquinone-0 serves different research applications in microbial respiration and electron transfer [3].

Oxidative cytoprotection
Reported
Viability: 81.0 ± 8.8% (10 μM gliorosein) vs. 58.5 ± 7.0% (tBHP control) in HaCaT cells
Supports cytoprotection endpoint review; not a ubiquinone-0 replacement
MTT assay, 400 μM tBHP challenge
Cytoprotection Oxidative Stress Marine Natural Product

Biosynthetic Yield & Scalability

Gliorosein can be obtained in high yield from surface cultures of Gliocladium roseum, with reported production of 150 mg per 200 mL of Raulin-Thom medium [1]. This yield (0.75 mg/mL culture) supports research-scale procurement and enables biosynthesis studies. Radiolabeled precursor incorporation experiments demonstrate that 5-[14C]-methylorcylaldehyde is incorporated into gliorosein with 36% conversion efficiency, with all radioactivity localized to the C-methyl groups [2]. In comparison, the biosynthesis of the reduced derivative glioroseinol has not been characterized in terms of yield or precursor incorporation [3]. The well-established fermentation parameters and high conversion efficiency from defined precursors provide a reliable basis for consistent laboratory-scale production, distinguishing gliorosein from less-characterized analogs.

Fermentation yield
Reported
150 mg/200 mL culture (0.75 mg/mL); 36% precursor incorporation
Reproducible lab-scale production; supports biosynthesis workflow design
Raulin-Thom medium, G. roseum
Fermentation Biosynthesis Scalability

UV Spectral Differentiation

Gliorosein is isomeric with rubrogliocladin hydroquinone (C10H14O4) but exhibits a distinctly different ultraviolet (UV) absorption spectrum . This spectral difference provides a critical analytical handle for compound identification and purity assessment. The original isolation study noted that rubrogliocladin (C20H26O8) is a quinhydrone composed of equimolar amounts of aurantiogliocladin (quinone) and its corresponding hydroquinone [1], which is the isomer of gliorosein. The ability to spectroscopically distinguish gliorosein from its reduced isomer is essential for quality control and structural confirmation in natural product research, whereas the reduced form glioroseinol lacks this spectral characterization [2].

UV differentiation
Class-level
Distinct UV spectrum from rubrogliocladin hydroquinone isomer
Supports analytical identification; specific λmax values not reported
Data to verify; class-level inference
Analytical Chemistry QC/QA Fungal Metabolite

Redox State Differentiation

Gliorosein is a quinone derivative (C10H14O4, MW 198.22), while glioroseinol (CAS 2673270-41-0) is its partially reduced form, possessing an additional hydroxy group at the 4-position (C10H16O4, MW 200.2) [1]. This redox state difference directly impacts chemical reactivity and potential biological activity. Glioroseinol is documented as a derivative of gliorosein, and its biological role remains largely unexplored [2]. The fully oxidized quinone structure of gliorosein positions it as an electrophilic species capable of participating in redox cycling and Michael addition reactions, whereas the reduced hydroquinone-like structure of glioroseinol confers different chemical properties [3]. For studies focused on fungal quinone biosynthesis or electrophilic metabolite function, gliorosein is the appropriate selection; glioroseinol is a distinct compound with different chemical behavior.

Redox state
Context-dependent
Gliorosein: C10H14O4 (quinone); Glioroseinol: C10H16O4 (reduced)
Redox behavior differs; may affect reactivity and bioactivity interpretation
NMR/MS structural evidence
Redox Chemistry Biosynthesis Metabolomics

Gliorosein Research Applications


Bacillus & E. coli Antibacterial Screening

Gliorosein demonstrates antibacterial activity specifically against Bacillus allii, Bacillus subtilis, and Escherichia coli [1]. Unlike aurantiogliocladin, which is active against Staphylococcus epidermidis but inactive against S. aureus [2], gliorosein's spectrum covers Gram-positive Bacillus spp. and Gram-negative E. coli. Researchers developing natural product-derived antibiotics or studying fungal-bacterial ecological interactions should select gliorosein for assays involving these target organisms, as substitution with aurantiogliocladin would yield false-negative results for Bacillus/E. coli activity or false-positive results for Staphylococcus experiments.

Cytoprotection Against Oxidative Stress

Gliorosein at 10 μM increases HaCaT keratinocyte viability from 58.5% to 81.0% under 400 μM tBHP-induced oxidative stress [1]. This cytoprotective activity distinguishes gliorosein from structurally related quinones like ubiquinone-0, which functions as an electron transport chain intermediate without reported cytoprotection [2]. Investigators studying natural product-mediated cellular defense mechanisms, redox homeostasis, or marine-derived cytoprotective agents should prioritize gliorosein over ubiquinone-0 or other simple benzoquinones for these specific research applications.

Fungal Polyketide Biosynthesis

Gliorosein biosynthesis from Gliocladium roseum is well-characterized with defined fermentation yields (150 mg/200 mL Raulin-Thom medium) [1] and precursor incorporation efficiency (36% conversion from 5-methylorcylaldehyde) [2]. The proposed biosynthetic pathway proceeds via 5-methylorsellinic acid and 3,4-dimethoxy-6-methyltoluquinol [3]. These parameters are not established for reduced derivatives like glioroseinol [4]. Researchers conducting isotopic labeling studies, enzyme characterization, or fungal secondary metabolism engineering should procure gliorosein as a reference standard and model compound, given its well-documented biosynthetic framework.

Analytical Reference Standard

Gliorosein's distinct UV absorption spectrum differentiates it from its isomeric rubrogliocladin hydroquinone [1], and its fully oxidized quinone structure (C10H14O4, MW 198.22) distinguishes it from the reduced glioroseinol (C10H16O4, MW 200.2) [2]. Analytical chemistry laboratories, natural product dereplication efforts, and quality control units studying fungal fermentation extracts should utilize gliorosein as a certified reference material for chromatographic and spectroscopic identification. The compound's well-defined physical properties (melting point 48°C, boiling point 329.1±42.0°C at 760 mmHg) [3] further support its utility as an analytical benchmark.

Application
Selection Property
Validation Focus
Gram-positive & Gram-negative antibacterial screening
Target organism specificity
Activity against Bacillus spp. and E. coli
Mammalian cell oxidative stress models
Cytoprotective activity in stress assays
Viability endpoints under tBHP challenge
Fungal polyketide biosynthesis studies
Characterized biosynthesis pathway
Fermentation yield and precursor incorporation
Analytical reference standard
Distinct spectral/redox identity
UV differentiation from isomer and reduced forms

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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